molecular formula C18H21BrO5S B2434893 3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate CAS No. 2361895-02-3

3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B2434893
CAS No.: 2361895-02-3
M. Wt: 429.33
InChI Key: KOSZXIPFTHIEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a complex organic compound that features a combination of aromatic rings, bromine, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate typically involves multiple steps, including electrophilic aromatic substitution and sulfonation reactions. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives .

Scientific Research Applications

3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The presence of electron-donating and electron-withdrawing groups allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO5S/c1-11(2)14-7-6-13(8-12(14)3)24-25(20,21)18-10-16(22-4)15(19)9-17(18)23-5/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZXIPFTHIEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.